

Comprehensive Spectroscopic Profile: Ethyl Crotonate (Trans-Isomer)[1][2]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Ethyl crotonate

CAS No.: 10544-63-5

Cat. No.: B045720

[Get Quote](#)

Executive Summary & Structural Dynamics

Ethyl crotonate (Ethyl (E)-but-2-enoate; CAS: 623-70-1) represents a quintessential

-unsaturated ester.[1][2] Unlike simple saturated esters, the conjugation between the alkene () and the carbonyl (

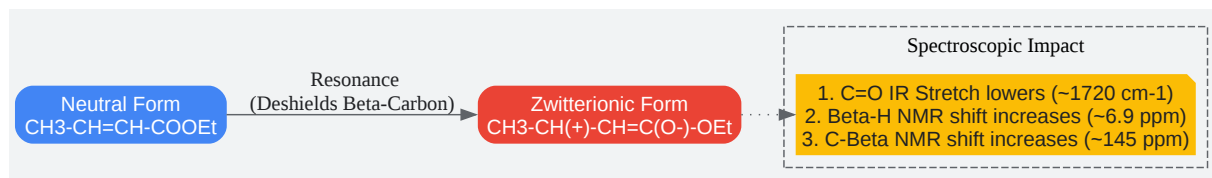
) creates specific electronic shielding and deshielding effects that are immediately visible in spectroscopic data.[1][2]

This guide provides a validated reference for the identification and quality control of **ethyl crotonate**, focusing on the thermodynamically stable trans (E) isomer.[1][2] The data presented below synthesizes high-field NMR (500 MHz), FTIR, and Electron Ionization MS (70 eV).

Structural Resonance & Reactivity

The spectroscopic signature is defined by the resonance hybrid shown below. The electron-withdrawing nature of the carbonyl oxygen, transmitted through the conjugated system, significantly deshields the

-carbon (C3) and its attached proton.[1]



[Click to download full resolution via product page](#)

Figure 1: Resonance contribution affecting chemical shifts and bond order.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling[1][2] [3]

^1H NMR Spectroscopy (500 MHz, CDCl_3)

The proton NMR spectrum is characterized by the distinct coupling patterns of the crotonyl group.[1][2] The large coupling constant (

) between the vinyl protons confirms the trans (E) stereochemistry.[1][2]

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constants (, Hz)	Mechanistic Insight
-Vinyl (H-3)	6.90 - 7.05	DQ (Doublet of Quartets)	1H	,	Heavily deshielded by resonance cone of C=O. [1] [2]
-Vinyl (H-2)	5.80 - 5.88	DQ (Doublet of Quartets)	1H	,	Shielded relative to H-3; shows long-range allylic coupling. [1] [2]
Ester (H-1')	4.15 - 4.20	Quartet	2H		Typical deshielding by electronegative oxygen. [1] [2]
Allylic (H-4)	1.85 - 1.90	DD (Doublet of Doublets)	3H	,	Appears as a "coarse" doublet; fine splitting due to H-2. [1] [2]
Ester (H-2')	1.25 - 1.30	Triplet	3H		Standard ethyl triplet. [1] [2]

13C NMR Spectroscopy (125 MHz, CDCl3)

The carbon spectrum definitively separates the alkene carbons based on electron density.[\[1\]](#)[\[2\]](#)

Carbon Assignment	Chemical Shift (, ppm)	Electronic Environment
C=O ^{[1][2]} (Carbonyl)	166.5	Deshielded , conjugated ester.
C-3 (-Alkene)	144.8	Deshielded by resonance (positive character). ^{[1][2]}
C-2 (-Alkene)	122.8	Shielded relative to C-3. ^{[1][2]}
	60.3	Deshielded by oxygen (inductive effect). ^{[1][2]}
Allylic	18.0	Allylic position. ^{[1][2]}
Ester	14.3	Terminal methyl. ^{[1][2]}

Infrared Spectroscopy (FTIR)

Method: Liquid Film (Neat) on NaCl plates.^{[1][2]}

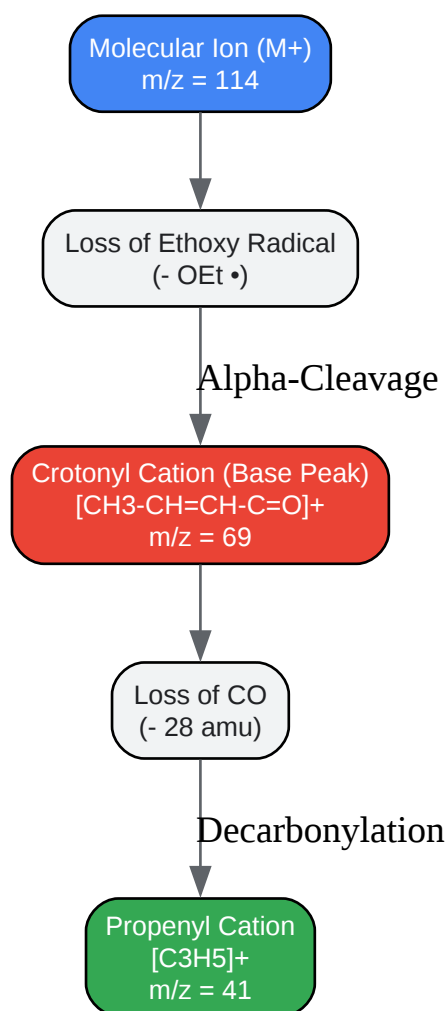
The conjugation of the ester lowers the stretching frequency of the carbonyl group compared to saturated esters (typically $\sim 1740\text{ cm}^{-1}$).^{[1][2]}

- $1718 - 1725\text{ cm}^{-1}$ (Strong): C=O^{[1][2]} Stretch. The diagnostic peak for conjugated esters.^{[1][2]}
- $1655 - 1665\text{ cm}^{-1}$ (Medium): C=C Stretch.^{[1][2]} Confirms unsaturation.
- $2980 - 2940\text{ cm}^{-1}$: C-H Stretch (Aliphatic).^{[1][2]}
- $1300 - 1100\text{ cm}^{-1}$ (Strong): C-O-C Stretch.^{[1][2]} Characteristic of the ester linkage.

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV).[1][2]

The fragmentation pattern is dominated by the stability of the crotonyl cation (acylium ion) and the subsequent loss of carbon monoxide.[1][2]



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathway for **Ethyl Crotonate**. [1][2]

Key Diagnostic Ions:

- m/z 114 (): Molecular ion (detectable intensity).[1][2]
- m/z 86: Loss of ethylene (

) via McLafferty rearrangement (minor pathway).[1][2]

- m/z 69 (Base Peak): Acylium ion

[1][2]

- m/z 41: Allyl cation

[1][2]

Experimental Protocols

NMR Sample Preparation

- Solvent Selection: Chloroform-d (

) is the standard solvent.[1][2] For resolving overlapping vinyl signals in complex mixtures, Benzene-d6 (

) may be used to induce solvent-induced shifts (ASIS).[1][2]

- Concentration: Dissolve 10-20 mg of **ethyl crotonate** in 0.6 mL of solvent.
- Reference: Calibrate to residual

at

7.26 ppm (1H) and

77.16 ppm (13C).

GC-MS Method (Purity Check)

- Column: DB-5ms or equivalent (30m x 0.25mm ID).[1][2]
- Carrier Gas: Helium at 1.0 mL/min.[1][2]
- Temp Program: Hold 50°C for 2 min

Ramp 10°C/min to 200°C.

- Inlet: Split mode (50:1) to prevent detector saturation.[1][2]

References

- National Institute of Standards and Technology (NIST). **Ethyl crotonate** Mass Spectrum (Electron Ionization).^{[1][2]} NIST Chemistry WebBook, SRD 69.^{[1][2]} [[Link](#)]^{[1][2]}
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 429065, Ethyl trans-crotonate.^{[1][2]} [[Link](#)]^{[1][2]}
- AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2995: **Ethyl crotonate**.^{[1][2]} (Note: Direct deep links to SDBS are restricted; access via main portal).^{[1][2]} [[Link](#)]^{[1][2]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 3-ethoxy-cis-crotonate [webbook.nist.gov]
- 2. Ethyl trans-crotonate | C₆H₁₀O₂ | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: Ethyl Crotonate (Trans-Isomer)^{[1][2]}. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045720#spectroscopic-data-of-ethyl-crotonate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com